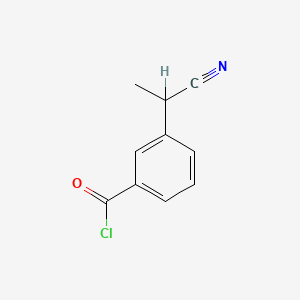

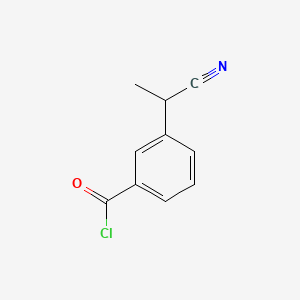

3-(1-Cyanoethyl)benzoyl chloride

Description

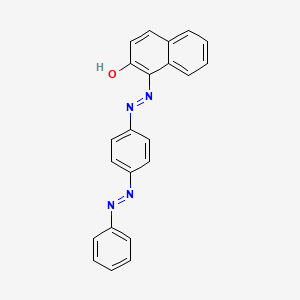

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1-cyanoethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7(6-12)8-3-2-4-9(5-8)10(11)13/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQNFMGCPMJJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962751 | |

| Record name | 3-(1-Cyanoethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42872-29-7 | |

| Record name | 3-(1-Cyanoethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42872-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Cyanoethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042872297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Cyanoethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-cyanoethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoyl chloride is a specialized organic compound of significant interest in the pharmaceutical industry. Structurally, it is a derivative of benzoyl chloride, featuring a 1-cyanoethyl substituent at the meta position of the benzene ring. Its primary importance lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The high reactivity of the acyl chloride functional group makes this compound a versatile building block for forming ester and amide linkages, as well as for carbon-carbon bond formation via Friedel-Crafts acylation. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing synthetic routes, planning purification procedures, and ensuring safe laboratory handling.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 42872-29-7 | [3][4][5] |

| Molecular Formula | C₁₀H₈ClNO | [3][4][5] |

| Molecular Weight | 193.63 g/mol | [3][4][6] |

| Appearance | Liquid or powder | |

| Boiling Point | 305.9 °C (Predicted) | [3][7] |

| Density | 1.215 g/cm³ (Predicted) | [3][7] |

| Flash Point | 138.8 °C | [3] |

| Vapor Pressure | 0.0008 mmHg at 25°C | [3] |

| XLogP3 | 2.7 | [3][5] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Canonical SMILES | CC(C#N)C1=CC(=CC=C1)C(=O)Cl | [3] |

Reactivity and Stability

General Reactivity

As an acyl chloride, this compound is characterized by a highly electrophilic carbonyl carbon. This high reactivity stems from the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, which renders the carbon susceptible to attack by a wide range of nucleophiles.[8][9][10]

Key reactions include:

-

Hydrolysis: Reacts readily, and often vigorously, with water to hydrolyze back to the parent carboxylic acid, 3-(1-cyanoethyl)benzoic acid, and hydrochloric acid (HCl).[11][12] Due to this moisture sensitivity, it must be handled under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form esters. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[8][11]

-

Aminolysis: Reacts with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[8][11] An excess of the amine is often used to quench the generated HCl.

-

Friedel-Crafts Acylation: This is a critical reaction in its application. It reacts with aromatic compounds, such as benzene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diaryl ketone. This specific reaction is the cornerstone of its use in the synthesis of Ketoprofen.[1]

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[13] Exposure to atmospheric moisture will lead to gradual hydrolysis and degradation of the material.

Role in Pharmaceutical Synthesis: The Ketoprofen Pathway

The principal application of this compound is as a penultimate intermediate in certain synthetic routes to Ketoprofen. A patent for the preparation of Ketoprofen outlines a multi-step process where this molecule is a central component.[1] The logical workflow highlights its strategic importance in constructing the final drug molecule.

Caption: Synthetic workflow for Ketoprofen via this compound.

Experimental Protocols

Synthesis of this compound

While specific industrial protocols are proprietary, the conversion of a carboxylic acid to its corresponding acyl chloride is a standard and well-documented organic transformation. The most common laboratory method involves treating the parent carboxylic acid, 3-(1-cyanoethyl)benzoic acid, with a chlorinating agent.

Objective: To prepare this compound from 3-(1-cyanoethyl)benzoic acid.

Reagents and Equipment:

-

3-(1-cyanoethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or 1,2-dichloroethane)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Methodology (Representative Protocol using Thionyl Chloride):

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube (containing CaCl₂ or CaSO₄) or a gas outlet connected to a bubbler to vent the HCl and SO₂ byproducts into a basic scrubber (e.g., NaOH solution).

-

Charging the Flask: To the flask, add 3-(1-cyanoethyl)benzoic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent such as toluene to the flask.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, typically 1.5–2.0 eq) to the stirred suspension at room temperature. The addition should be done carefully in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used). Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often of sufficient purity for the next step (e.g., Friedel-Crafts acylation). If higher purity is required, distillation under high vacuum can be performed.

Safety and Handling

Hazard Statement: GHS information indicates that this compound may cause an allergic skin reaction (H317).[5]

As a class, benzoyl chlorides are corrosive, lachrymatory, and react violently with water.[14][15] Therefore, stringent safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13][16]

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[14][17] An eyewash station and safety shower must be readily accessible.

-

Handling: Use only dry glassware and equipment. Avoid contact with skin, eyes, and clothing. Prevent inhalation of mist or vapors. Keep away from water and other nucleophilic substances like alcohols and amines unless part of a planned reaction.[13]

-

Spill Response: In case of a spill, do not use water.[15] Absorb the spill with an inert, dry material such as sand or diatomaceous earth. Collect the material into a suitable container for hazardous waste disposal.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

This technical guide serves as a foundational resource for professionals working with this compound. By understanding its properties, reactivity, and handling requirements, researchers can effectively and safely utilize this important chemical intermediate in drug discovery and development.

References

- 1. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 2. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound CAS#: 42872-29-7 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS No- 42872-29-7 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound CAS#: 42872-29-7 [amp.chemicalbook.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. lanxess.com [lanxess.com]

- 15. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. lobachemie.com [lobachemie.com]

3-(1-Cyanoethyl)benzoyl chloride CAS number 42872-29-7

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoyl chloride

CAS Number: 42872-29-7

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details the compound's chemical and physical properties, synthesis, applications, and safety protocols, supported by experimental workflows and data tables.

Chemical and Physical Properties

This compound is a derivative of benzoic acid and possesses the characteristic reactivity of an acyl chloride.[1][2][3] It is a crucial building block in the synthesis of more complex molecules.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 42872-29-7 | [1][2][3][5] |

| Molecular Formula | C10H8ClNO | [1][2][3][6] |

| Molecular Weight | 193.63 g/mol | [1][3] |

| EC Number | 255-980-4 | [1][2][3] |

| Canonical SMILES | CC(C#N)C1=CC(=CC=C1)C(=O)Cl | [1] |

| InChIKey | XXQNFMGCPMJJSJ-UHFFFAOYSA-N | [6] |

Table 2: Physical and Computed Properties

| Property | Value | Source |

| Boiling Point | 305.9 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.215 g/cm³ (Predicted) | [1][5] |

| Flash Point | 138.8 °C | [1] |

| Vapor Pressure | 0.0008 mmHg at 25°C | [1] |

| XLogP3 | 2.7 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 193.0294416 | [1] |

| Monoisotopic Mass | 193.02943 Da | [6] |

Synthesis and Application

This compound is a pivotal intermediate, most notably in the pharmaceutical industry for the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[4] It is typically prepared from its corresponding carboxylic acid, 3-(1-cyanoethyl)benzoic acid.[4] The benzoyl chloride functional group provides a reactive site for acylation reactions, such as Friedel-Crafts acylation, to form the core structure of Ketoprofen.[4]

The general applications of benzoyl chlorides are extensive, serving as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[7][8] They are also utilized as polymerization initiators and in the manufacturing of personal care products.[8][9]

Caption: Synthesis pathway from 3-(1-Cyanoethyl)benzoic acid to Ketoprofen.

Safety and Handling

As an acyl chloride, this compound is expected to be reactive and requires careful handling. The GHS classification indicates it may cause an allergic skin reaction.[2] General safety precautions for benzoyl chlorides include avoiding contact with skin, eyes, and clothing, and working in a well-ventilated area.[10]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statement | H317 | May cause an allergic skin reaction.[2] |

| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] | |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention.[2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from moisture.

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of water. If irritation or a rash develops, seek medical attention.[2][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][11]

Experimental Protocols

Objective: To synthesize this compound from 3-(1-Cyanoethyl)benzoic acid.

Materials:

-

3-(1-Cyanoethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Dry glassware (round-bottom flask, condenser, dropping funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is protected from atmospheric moisture with a drying tube (e.g., calcium chloride).

-

Reaction:

-

Charge the flask with 3-(1-Cyanoethyl)benzoic acid and a suitable anhydrous solvent.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension/solution via the dropping funnel. The reaction is often performed at room temperature or with gentle heating.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

-

Reflux: Heat the reaction mixture to reflux for a period of 1-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the solid carboxylic acid.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound, identified by CAS number 42872-29-7, is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Ketoprofen. Its chemical properties and reactivity as an acyl chloride make it a versatile reagent in organic synthesis. Proper handling and adherence to safety protocols are essential when working with this compound. The provided information serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug development.

References

- 1. This compound|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 42872-29-7 [m.chemicalbook.com]

- 4. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 5. This compound CAS#: 42872-29-7 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C10H8ClNO) [pubchemlite.lcsb.uni.lu]

- 7. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 8. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 9. vynova-group.com [vynova-group.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Synthesis of 3-(1-Cyanoethyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(1-cyanoethyl)benzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. This document outlines the multi-step synthesis starting from a benzoic acid derivative, presenting detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from a benzoic acid precursor is a multi-step process. A plausible and documented route involves the preparation of the intermediate 3-(1-cyanoethyl)benzoic acid, followed by its conversion to the final acid chloride. While a direct conversion from benzoic acid is not straightforward, a common starting material for introducing the cyanoethyl group at the meta position is a substituted benzoic acid, such as 2-chlorobenzoic acid, which can undergo nucleophilic aromatic substitution followed by further modifications.

The overall transformation can be summarized in the following logical workflow:

Experimental Protocols

Step 1: Synthesis of 3-(1-Cyanoethyl)benzoic Acid from 2-Chlorobenzoic Acid

This procedure is adapted from a patented method for preparing 3-(1-cyanoalkyl)benzoic acids.[1]

Materials:

-

Sodium 2-chlorobenzoate

-

Sodium amide (NaNH₂)

-

Propionitrile (CH₃CH₂CN)

-

Liquid ammonia (NH₃)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a reactor equipped for low-temperature reactions, add liquid ammonia.

-

To the liquid ammonia, add sodium amide (10.9 g) and propionitrile (8 mL) dropwise, maintaining the temperature at -33 °C. Stir the mixture for 30 minutes.

-

Add sodium 2-chlorobenzoate (10 g) to the reaction mixture at the same temperature and continue stirring for 1 hour.

-

Allow the reactor to warm to room temperature to evaporate the liquid ammonia.

-

Carefully add water dropwise to quench any remaining sodium amide.

-

Acidify the mixture by adding concentrated hydrochloric acid dropwise.

-

The resulting solid precipitate, 3-(1-cyanoethyl)benzoic acid, is collected by filtration.

Quantitative Data:

| Reactant/Product | Amount | Molar/Volume Equivalent | Yield |

| Sodium 2-chlorobenzoate | 10 g | 1 equivalent | N/A |

| Sodium amide | 10.9 g | ~2.5 equivalents | N/A |

| Propionitrile | 8 mL | ~1.5 equivalents | N/A |

| 3-(1-Cyanoethyl)benzoic acid | 5.2 g | ~52% |

Step 2: Synthesis of this compound

This protocol is based on a general method for the conversion of carboxylic acids to acid chlorides using thionyl chloride, a common and effective reagent for this transformation.

Materials:

-

3-(1-Cyanoethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene (optional, for azeotropic removal of excess thionyl chloride)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 3-(1-cyanoethyl)benzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 molar equivalents).

-

Gently reflux the mixture for 1.5 to 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

To remove the final traces of thionyl chloride, dry benzene can be added and subsequently removed by distillation under reduced pressure.

-

The residue, this compound, can be further purified by vacuum distillation.

Quantitative Data:

| Reactant/Product | Amount (Example) | Molar/Volume Equivalent | Yield (Expected) |

| 3-(1-Cyanoethyl)benzoic acid | 30 g | 1 equivalent | N/A |

| Thionyl chloride | 75 cc | ~3 equivalents | N/A |

| This compound | ~27.4 g | ~90% |

Note: The quantitative data for this step is adapted from a similar synthesis of 3-cyano-2-methyl-benzoyl chloride.

Signaling Pathways and Applications

This compound is not directly involved in biological signaling pathways. Its primary significance lies in its role as a crucial intermediate in the synthesis of pharmacologically active molecules. The conversion of the benzoyl chloride to an amide or ester is a common step in drug development. For instance, in the synthesis of ketoprofen, the this compound undergoes a Friedel-Crafts acylation with benzene. The resulting benzophenone derivative is then hydrolyzed to yield ketoprofen.

The logical relationship for its application in ketoprofen synthesis is as follows:

Conclusion

The synthesis of this compound is a key step in the production of important pharmaceutical compounds. The protocols outlined in this guide provide a reproducible and scalable method for its preparation in a laboratory setting. Careful handling of reagents, particularly thionyl chloride and sodium amide, is crucial for a safe and successful synthesis. The provided quantitative data serves as a benchmark for researchers to evaluate their experimental outcomes.

References

3-(1-Cyanoethyl)benzoyl chloride molecular structure and weight

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoyl Chloride

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, synthesis, and safety protocols.

Molecular Structure and Properties

This compound is a derivative of benzoyl chloride with a 1-cyanoethyl group at the meta position. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Figure 1. 2D structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citation(s) |

| IUPAC Name | 2-(3-chloroformyl-phenyl)propionitrile | [1] |

| CAS Number | 42872-29-7 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClNO | [1][3][4] |

| Molecular Weight | 193.63 g/mol | [3][5][6] |

| Canonical SMILES | CC(C#N)C1=CC(=CC=C1)C(=O)Cl | [1][4] |

| InChI Key | XXQNFMGCPMJJSJ-UHFFFAOYSA-N | [1][4] |

| EC Number | 255-980-4 | [1][2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some of these values are predicted through computational models.

Table 2: Physicochemical Properties

| Property | Value | Citation(s) |

| Boiling Point | 305.9 °C at 760 mmHg | [1][5] |

| Density | 1.215 g/cm³ | [1][5] |

| Flash Point | 138.8 °C | [1] |

| Vapor Pressure | 0.0008 mmHg at 25°C | [1] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Role in Synthesis

This compound is a crucial intermediate in the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[7] A patented manufacturing process for Ketoprofen explicitly outlines a stage for the preparation of this compound.[8] The general workflow involves the conversion of 3-(1-cyanoethyl)benzoic acid to its corresponding acyl chloride, which is then used in a Friedel-Crafts acylation reaction.

Diagram 1. Synthetic workflow illustrating the role of this compound in the preparation of Ketoprofen.

Experimental Protocols

While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on standard organic chemistry transformations, as alluded to in the patent literature.[8] The conversion of a carboxylic acid to a benzoyl chloride is typically achieved using a chlorinating agent.

General Protocol for Synthesis:

-

Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3-(1-cyanoethyl)benzoic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

-

Reaction: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Note: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Safety and Handling

As a benzoyl chloride derivative, this compound is expected to be corrosive, a lachrymator, and moisture-sensitive.[9][10] It will react with water, including atmospheric moisture, to produce hydrochloric acid.[9]

Handling Precautions:

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to corrosive materials.[10]

-

Moisture: Avoid contact with water and moisture. Store in a tightly sealed container under an inert atmosphere.[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

- 1. This compound|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS No- 42872-29-7 | Simson Pharma Limited [simsonpharma.com]

- 4. PubChemLite - this compound (C10H8ClNO) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 42872-29-7 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]

- 8. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-Cyanoethyl)benzoyl chloride. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted data, alongside typical spectroscopic values for analogous compounds and the constituent functional groups. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to generate and interpret their own findings.

Molecular Structure and Overview

This compound is a bifunctional organic molecule containing a benzoyl chloride moiety and a cyanoethyl group. The benzoyl chloride group is a reactive acylating agent, while the cyanoethyl group introduces a polar nitrile functionality. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for monitoring its reactions in various chemical and pharmaceutical applications.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on its structural features and data from similar compounds.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 194.0367 |

| [M+Na]⁺ | 216.0186 |

| [M-H]⁻ | 192.0221 |

| [M+NH₄]⁺ | 211.0632 |

| [M]⁺ | 193.0289 |

Data sourced from PubChem.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (positions 2, 4, 5, 6) | 7.5 - 8.2 | Multiplet |

| Methine H (-CH(CN)-) | 3.8 - 4.2 | Quartet |

| Methyl H (-CH₃) | 1.6 - 1.8 | Doublet |

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C (-COCl) | 168 - 172 |

| Aromatic C (substituted) | 130 - 145 |

| Aromatic C (unsubstituted) | 125 - 135 |

| Nitrile C (-C≡N) | 117 - 122 |

| Methine C (-CH(CN)-) | 30 - 35 |

| Methyl C (-CH₃) | 18 - 22 |

Table 4: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1780 - 1820 | Strong |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter by filtering if necessary.

2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Perform standard shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended.

-

Use a standard proton-decoupled pulse sequence to acquire the spectrum. This will result in singlets for all carbon signals.

-

A longer acquisition time and/or a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method for Liquids):

-

As this compound is likely a liquid at room temperature, the thin film method is appropriate.

-

Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin, uniform film of the liquid between the plates.

2. IR Spectrum Acquisition:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

For Electrospray Ionization (ESI), further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Ensure the final solution is free of non-volatile salts or buffers, which can interfere with the ionization process.

2. Mass Spectrum Acquisition (ESI):

-

ESI is a soft ionization technique suitable for polar molecules and will likely produce the protonated molecule [M+H]⁺ as the base peak.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer will provide accurate mass data, which can be used to confirm the elemental composition.

3. Mass Spectrum Acquisition (Electron Ionization - EI):

-

EI is a hard ionization technique that will likely cause fragmentation of the molecule.

-

The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography, where it is vaporized and bombarded with a high-energy electron beam.

-

The resulting mass spectrum will show the molecular ion [M]⁺ (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

Physical properties of 3-(1-Cyanoethyl)benzoyl chloride

An In-depth Technical Guide to the Physical Properties of 3-(1-Cyanoethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document collates data from various sources, presents it in a clear and accessible format, and outlines the standard experimental methodologies used to determine these properties.

Chemical Identity and Structure

This compound is an acyl chloride derivative of benzoic acid. Its chemical structure features a benzoyl chloride moiety substituted at the meta-position with a 1-cyanoethyl group.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and supplier information. It should be noted that some of these properties are predicted through computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [1][2][3][4] |

| Molecular Weight | 193.63 g/mol | [3][4][5] |

| Boiling Point | 305.9 °C at 760 mmHg | [3] |

| Density | 1.215 g/cm³ (Predicted) | [3][5] |

| Flash Point | 138.8 °C | [3] |

| Vapor Pressure | 0.0008 mmHg at 25°C | [3] |

| Appearance | Colorless fuming liquid (typical for acyl chlorides) | [6] |

| Solubility | Reacts violently with water; soluble in organic solvents. | [6][7] |

| CAS Number | 42872-29-7 | [3][4] |

| Canonical SMILES | CC(C#N)C1=CC(=CC=C1)C(=O)Cl | [2][3] |

| InChIKey | XXQNFMGCPMJJSJ-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.7 | [3][5] |

| Topological Polar Surface Area (PSA) | 40.9 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the multi-step synthesis of Ketoprofen. The general synthetic pathway involves the transformation of a precursor through several stages to yield the final active pharmaceutical ingredient.

Caption: Synthesis pathway of Ketoprofen involving this compound.[8][9]

Experimental Protocols for Physical Property Determination

While specific experimental reports for this compound are not publicly detailed, the following are standard, validated methodologies for determining the key physical properties of liquid organic compounds, particularly reactive acyl chlorides.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Method: Distillation or Reflux

-

Apparatus Setup: A small quantity of the compound is placed in a round-bottom flask. A condenser is attached vertically to the flask, and a thermometer is positioned so that its bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.[10]

-

Heating: The flask is heated gently using a sand bath or heating mantle to achieve a steady reflux.[10]

-

Measurement: The temperature is recorded when it stabilizes, indicating a constant rate of reflux. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

Safety: This procedure must be conducted in a fume hood due to the reactivity of acyl chlorides and the evolution of HCl gas upon contact with atmospheric moisture.[6]

-

Caption: Workflow for experimental determination of boiling point via reflux.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, this is commonly measured using a pycnometer or a digital density meter.

-

Method: Pycnometry (Gravimetric)

-

Calibration: A pycnometer (a glass flask with a precise volume) is cleaned, dried, and weighed accurately (m₁). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same specific temperature. It is then weighed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

-

Note: This method is highly accurate but requires careful temperature control.[11][12] An alternative, faster method involves using an oscillating U-tube digital density meter, which measures the change in oscillation frequency of a U-shaped tube when filled with the sample.[11]

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface.

-

Method: Closed-Cup Method (e.g., Pensky-Martens)

-

Apparatus: A sample of the liquid is placed in a sealed cup (the "closed-cup") equipped with a heating apparatus, a stirrer, and an ignition source port.[13]

-

Procedure: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through the port.[13][14]

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.[13][14]

-

Rationale: The closed-cup method is preferred for volatile and hazardous materials as it contains the vapors, providing a more precise and safer measurement compared to open-cup methods.[14]

-

This guide provides foundational data and methodologies essential for professionals working with this compound, facilitating safer handling, process development, and further research.

References

- 1. This compound | C10H8ClNO | CID 3016393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound CAS#: 42872-29-7 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 8. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. calnesis.com [calnesis.com]

- 13. aidic.it [aidic.it]

- 14. scimed.co.uk [scimed.co.uk]

An In-depth Technical Guide to the Reactivity Profile of 3-(1-Cyanoethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoyl chloride is a reactive acyl chloride that serves as a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. Its reactivity is primarily dictated by the electrophilic carbonyl group of the benzoyl chloride moiety, making it susceptible to nucleophilic attack. The presence of the 1-cyanoethyl substituent on the benzene ring can influence the reactivity of the acyl chloride and provides a handle for further chemical modifications. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and stability, supported by experimental insights and visualizations.

Chemical Properties and Synthesis

This compound is a derivative of benzoic acid, characterized by the presence of both a reactive acyl chloride group and a cyanoethyl group attached to the aromatic ring. These functional groups impart a unique combination of reactivity, allowing for a range of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C10H8ClNO | [1][2][3] |

| Molecular Weight | 193.63 g/mol | [1] |

| CAS Number | 42872-29-7 | [1][3][4] |

| Boiling Point | 305.9 °C at 760 mmHg (Predicted) | [1][4] |

| Density | 1.215 g/cm³ (Predicted) | [1] |

| Flash Point | 138.8 °C (Predicted) | [1] |

Synthesis:

The primary route for the synthesis of this compound involves the chlorination of 3-(1-cyanoethyl)benzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: 3-(1-Cyanoethyl)benzoic acid is dissolved in a suitable inert solvent, such as toluene or dichloromethane, in a reaction vessel equipped with a reflux condenser and a means for stirring.

-

Addition of Chlorinating Agent: Thionyl chloride is added to the solution, often in excess to ensure complete conversion. The reaction is typically performed at an elevated temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Reactivity Profile

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent, readily reacting with a wide range of nucleophiles.

Acylation of Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction:

R-OH + 3-(1-Cyanoethyl)C₆H₄COCl → 3-(1-Cyanoethyl)C₆H₄COOR + HCl

The phenoxide ion, being more nucleophilic than the corresponding phenol, reacts more rapidly with benzoyl chlorides.[5] Therefore, the reaction with phenols is often performed in the presence of a base like sodium hydroxide to generate the phenoxide in situ.[5]

Acylation of Amines

Primary and secondary amines readily react with this compound to form the corresponding amides. The reaction is typically fast and exothermic. Similar to the acylation of alcohols, a base is often used to scavenge the HCl produced.

General Reaction:

R-NH₂ + 3-(1-Cyanoethyl)C₆H₄COCl → 3-(1-Cyanoethyl)C₆H₄CONHR + HCl

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.

Friedel-Crafts Acylation

A significant reaction of this compound is its use in Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the acyl group is introduced onto an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7][8][9] This reaction is a key step in the industrial synthesis of Ketoprofen.[10]

Reaction in Ketoprofen Synthesis:

In the synthesis of Ketoprofen, this compound is reacted with benzene in the presence of a Lewis acid catalyst. The resulting product, 2-(3-benzoylphenyl)propionitrile, is then hydrolyzed to yield Ketoprofen.[10]

Experimental Protocol: Friedel-Crafts Acylation for Ketoprofen Synthesis (General Outline)

-

Catalyst Complex Formation: Anhydrous aluminum chloride is suspended in an excess of the aromatic substrate (e.g., benzene), which also serves as the solvent.

-

Acyl Chloride Addition: this compound is added portion-wise to the stirred suspension at a controlled temperature to manage the exothermic reaction.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Quenching and Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by a suitable method, such as crystallization or column chromatography.

Hydrolysis

Like other acyl chlorides, this compound is susceptible to hydrolysis. It reacts with water to form the corresponding carboxylic acid, 3-(1-cyanoethyl)benzoic acid, and hydrochloric acid. This reaction is typically rapid and exothermic. The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. Electron-donating groups on the benzene ring can stabilize the developing positive charge on the carbonyl carbon in the transition state, potentially increasing the rate of hydrolysis via a dissociative mechanism.[11]

Due to its moisture sensitivity, it is crucial to handle and store this compound under anhydrous conditions to prevent its degradation.

Stability

The stability of this compound is a critical consideration for its storage and handling. As an acyl chloride, it is inherently reactive and prone to degradation.

-

Moisture: The primary cause of degradation is exposure to moisture, leading to hydrolysis. It should be stored in tightly sealed containers in a dry environment.

-

Temperature: While generally stable at room temperature if kept dry, prolonged exposure to high temperatures can lead to decomposition.

-

Nucleophiles: It will react with a variety of nucleophiles, including alcohols and amines. Therefore, it should be stored away from such compounds.

Biological Context and Drug Development

The principal application of this compound in drug development is as a key precursor in the synthesis of Ketoprofen.[10] Ketoprofen is a widely used NSAID with analgesic and anti-inflammatory properties. The synthesis of Ketoprofen highlights the utility of this compound in constructing complex pharmaceutical molecules.

While there is no direct evidence of significant biological activity or involvement in signaling pathways for this compound itself, its derivatives, particularly the final product Ketoprofen and its prodrugs, have been extensively studied.[12][13][14][15][16] The development of Ketoprofen prodrugs, often involving esterification of the carboxylic acid group, aims to improve its therapeutic profile, for instance, by reducing gastrointestinal side effects.[12][15]

Visualizations

Caption: Synthesis of this compound.

Caption: Key reactions of this compound.

Caption: Workflow for the synthesis of Ketoprofen.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile centered on its electrophilic acyl chloride group. Its primary reactions include acylation of alcohols, phenols, and amines, as well as Friedel-Crafts acylation, which is pivotal in the synthesis of Ketoprofen. The compound's sensitivity to moisture necessitates careful handling and storage. While its direct biological activity is not a primary area of research, its role as a precursor to a major pharmaceutical highlights its importance in drug development. Further research into the kinetics and optimization of its various reactions could expand its utility in the synthesis of novel compounds for various applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C10H8ClNO | CID 3016393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 42872-29-7 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of ketoprofen analogs as potent cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(1-Cyanoethyl)benzoyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its acyl chloride moiety provides a reactive handle for a variety of nucleophilic substitution reactions, while the cyanoethyl group can be a precursor to other functional groups or contribute to the overall pharmacological profile of a target molecule. The hydrolysis of this compound to its corresponding carboxylic acid, 3-(1-cyanoethyl)benzoic acid, is a critical reaction, both as a potential synthetic step and as an important consideration for the compound's stability and handling.

Understanding the mechanism and kinetics of this hydrolysis is paramount for optimizing reaction conditions, minimizing unwanted side reactions, and ensuring the purity of synthetic intermediates. This guide will delve into the theoretical underpinnings of the hydrolysis reaction, provide a framework for its experimental investigation, and present the information in a clear and accessible format for laboratory professionals.

Proposed Hydrolysis Mechanism

The hydrolysis of benzoyl chlorides can proceed through two primary mechanistic pathways: a dissociative (SN1-like) mechanism involving a benzoyl cation intermediate, or an associative (SN2-like) mechanism involving the formation of a tetrahedral intermediate. The preferred pathway is largely dictated by the electronic nature of the substituents on the aromatic ring.

The 3-(1-cyanoethyl) group is an electron-withdrawing group due to the inductive effect of the nitrile functionality. This deactivates the benzene ring towards electrophilic attack and destabilizes the formation of a positive charge on the carbonyl carbon, which would be required for an SN1-type mechanism. Consequently, the hydrolysis of this compound is expected to proceed via an associative (SN2-like) mechanism .

The proposed mechanism involves the following steps:

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: A final deprotonation step by another water molecule yields the final product, 3-(1-cyanoethyl)benzoic acid, and a hydronium ion.

Quantitative Data

As of the date of this publication, specific kinetic data for the hydrolysis of this compound is not available in the peer-reviewed literature. However, to provide a basis for comparison, the following table summarizes representative rate constants for the hydrolysis of benzoyl chloride and benzoyl chlorides with other electron-withdrawing substituents in an acetone-water solvent system. It is anticipated that the rate constant for this compound would be of a similar order of magnitude to these examples.

| Compound | Substituent | Solvent System | Temperature (°C) | Rate Constant (k, min⁻¹) | Reference |

| Benzoyl Chloride | H | 93.78% Acetone / 6.22% Water | 25 | 0.0042 | [1] |

| m-Iodobenzoyl Chloride | m-I | n-propanol (solvolysis) | 25 | 0.1044 | [1] |

| p-Bromobenzoyl Chloride | p-Br | n-propanol (solvolysis) | 25 | 0.0590 | [1] |

Note: The data for iodo- and bromo-substituted compounds are for alcoholysis in n-propanol, which is expected to have a different rate but demonstrates the relative reactivity trends. The presence of an electron-withdrawing group generally increases the rate of nucleophilic attack compared to the unsubstituted benzoyl chloride in associative mechanisms.

Experimental Protocols

The following is a detailed methodology for monitoring the hydrolysis of a substituted benzoyl chloride, adapted from a procedure for benzoyl chloride hydrolysis in an acetone-water mixture.[2] This method utilizes conductometry to follow the progress of the reaction, as the production of hydrochloric acid leads to an increase in the conductivity of the solution.

Materials and Reagents

-

This compound (of known purity)

-

Acetone (analytical grade, dried)

-

Distilled or deionized water

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Thermostatic water bath

-

Conductometer with a suitable probe

-

Magnetic stirrer and stir bars

-

Stopwatch

Preparation of Solutions

-

Solvent Mixtures: Prepare a series of acetone-water solvent mixtures of varying compositions (e.g., 90:10, 80:20, 70:30 v/v) in volumetric flasks. Ensure the mixtures are thermally equilibrated to the desired reaction temperature in the water bath.

-

Substrate Stock Solution: Prepare a stock solution of this compound in dry acetone. The concentration should be chosen such that upon addition to the reaction mixture, the final concentration is in a suitable range for kinetic measurements (e.g., 0.01-0.1 M).

Kinetic Measurement Procedure

-

Temperature Equilibration: Place a known volume of the desired acetone-water solvent mixture in the reaction vessel and allow it to equilibrate to the target temperature in the thermostatic water bath with gentle stirring.

-

Initiation of Reaction: At time t=0, rapidly inject a small, known volume of the this compound stock solution into the reaction vessel and start the stopwatch.

-

Data Acquisition: Monitor the change in conductivity of the solution over time using the conductometer. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

-

Data Analysis: The rate constant (k) can be determined by plotting the appropriate function of conductivity versus time. For a pseudo-first-order reaction (if water is in large excess), a plot of ln(G∞ - Gt) versus time (where G∞ is the final conductivity and Gt is the conductivity at time t) should yield a straight line with a slope of -k.

Conclusion

The hydrolysis of this compound is a fundamental reaction for professionals in drug development and organic synthesis. Based on the electronic properties of the 3-(1-cyanoethyl) substituent, an associative (SN2-like) mechanism is the most probable pathway for this transformation. While specific kinetic data for this compound remains to be published, this guide provides a robust theoretical framework and a detailed experimental protocol that can be readily adapted for its study. The information and methodologies presented herein are intended to facilitate a deeper understanding and more precise control over the synthesis and handling of this important chemical intermediate.

References

Navigating the Chemistry of 3-(1-Cyanoethyl)benzoyl Chloride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 3-(1-Cyanoethyl)benzoyl chloride (CAS No. 42872-29-7). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data and supplements it with information on the closely related parent compound, benzoyl chloride. This approach provides a robust framework for risk assessment and safe laboratory practices.

Physicochemical and Toxicological Data

Quantitative data for this compound is sparse. The following tables summarize the available information for the target compound and provide a more detailed profile of benzoyl chloride for reference. Researchers should handle this compound with the assumption that it shares many of the hazardous properties of benzoyl chloride, particularly its reactivity and corrosivity, until more specific data becomes available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [1][2] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| CAS Number | 42872-29-7 | [1][2] |

| Predicted Density | 1.215±0.06 g/cm³ | [2] |

| Predicted Boiling Point | 305.9±25.0 °C at 760 mmHg | ChemicalBook |

| Predicted Flash Point | 138.8 °C | LookChem |

| Predicted Vapor Pressure | 0.0008 mmHg at 25°C | LookChem |

Table 2: Physicochemical Properties of Benzoyl Chloride (for reference)

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO | Carl ROTH |

| Molecular Weight | 140.57 g/mol | Carl ROTH |

| CAS Number | 98-88-4 | [3] |

| Density | 1.21 g/cm³ at 20 °C | Carl ROTH |

| Boiling Point | 197.2 °C at 1013 hPa | Carl ROTH |

| Melting Point | -1 °C | Carl ROTH |

| Flash Point | 72 °C | Carl ROTH |

| Vapor Pressure | 0.4 hPa at 20 °C | Carl ROTH |

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization | H317: May cause an allergic skin reaction.[2] |

| Danger [2] |

Table 4: GHS Hazard Classification for Benzoyl Chloride (for reference)

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[4] |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled.[4] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[5] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[5] |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer.[4] |

| Specific Target Organ Toxicity - Single Exposure (Category 2, Respiratory System) | H371: May cause damage to organs.[4] |

| Specific Target Organ Toxicity - Repeated Exposure (Category 1, Respiratory System) | H372: Causes damage to organs through prolonged or repeated exposure.[4] |

| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[4] |

| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[4] |

| Combustible Liquid (Category 4) | H227: Combustible liquid.[4] |

Experimental Protocols for Safety Assessment

Detailed experimental safety data for this compound are not publicly available. The following are general methodologies, based on OECD guidelines, that are typically used to assess the hazards of new chemical entities.

-

Acute Oral Toxicity (OECD TG 423): This test involves the administration of the substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and the outcome (mortality or evident toxicity) in a small group of animals determines the next step. The objective is to identify a dose that causes mortality or evident toxicity.

-

Acute Dermal Toxicity (OECD TG 402): The substance is applied to the clipped skin of animals in a single dose. The animals are observed for a defined period for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (OECD TG 403): Animals are exposed to the substance, either as a gas, vapor, aerosol, or dust, in a chamber for a specified duration. Observations for toxicity and mortality are made during and after the exposure period.

-

Skin Corrosion/Irritation (OECD TG 404): A small amount of the substance is applied to the skin of a test animal. The site is observed for erythema and edema at specified intervals after patch removal.

-

Eye Corrosion/Irritation (OECD TG 405): The substance is applied into one eye of a test animal. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specific time points.

-

Skin Sensitization (OECD TG 406 - Guinea Pig Maximization Test): This test involves an induction phase where the substance is administered to the test animals to induce an immune response, followed by a challenge phase to elicit the allergic reaction.

Safe Handling and Emergency Procedures

Based on the available data and the properties of the parent compound, the following handling precautions and emergency procedures are recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][6]

-

Skin Protection: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and additional protective clothing as necessary to prevent skin contact.[6]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[3] If the potential for inhalation exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.[4]

Spill and Disposal

-

Spill: Evacuate personnel to a safe area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand, or earth), and place in a suitable container for disposal. Do not use combustible materials, such as sawdust.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Visualizing Safety Protocols

The following diagrams illustrate key logical relationships and workflows for the safe handling of hazardous chemicals like this compound.

Caption: Hazard Mitigation Workflow for Chemical Handling

Caption: First Aid Decision Pathway Following Exposure

References

Solubility Profile of 3-(1-Cyanoethyl)benzoyl chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known physicochemical properties and expected solubility characteristics of 3-(1-Cyanoethyl)benzoyl chloride (CAS No: 42872-29-7). Due to its nature as a reactive chemical intermediate, specific quantitative solubility data is not extensively documented in publicly available literature. However, by examining its chemical structure and the properties of analogous compounds, a qualitative solubility profile can be inferred. This document also outlines a general methodology for solubility determination.

Physicochemical Properties

This compound is an organochlorine compound with a molecular formula of C₁₀H₈ClNO.[1] Its key properties are summarized in the table below. The presence of a polar nitrile group and a highly reactive acyl chloride group dictates its solubility behavior.

| Property | Value | Source |

| Molecular Weight | 193.63 g/mol | [2] |

| Density | 1.215 g/cm³ | [1] |

| Boiling Point | 305.9 °C at 760 mmHg | [1][2] |

| Flash Point | 138.8 °C | [1] |

| XLogP3 | 2.7 | [1][3] |

Solubility in Organic Solvents

-

Aprotic Solvents : The compound is expected to be soluble in common aprotic organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene). This is due to the non-reactive nature of these solvents with the acyl chloride group.

-

Protic Solvents : Acyl chlorides are generally reactive towards protic solvents.

-

Water : this compound will react exothermically, and often vigorously, with water to hydrolyze into 3-(1-cyanoethyl)benzoic acid and hydrochloric acid.[5][6][7] Therefore, it is not considered soluble but rather reactive in water.

-

Alcohols : It will react with alcohols (e.g., methanol, ethanol) to form the corresponding esters. While it may appear to "dissolve," this is a chemical reaction, not true solvation.

-

Due to its high reactivity, especially with moisture, handling should always be performed under inert and anhydrous conditions.

Experimental Protocols

General Protocol for Solubility Class Determination

The following is a generalized experimental procedure for determining the solubility of a compound like this compound in a non-reactive solvent. All glassware must be flame- or oven-dried, and the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Preparation : Add a precisely weighed amount of the solute (e.g., 25 mg) to a small, dry test tube.

-

Solvent Addition : Using a calibrated pipette or syringe, add a small, measured volume (e.g., 0.25 mL) of the anhydrous organic solvent into the test tube.

-

Mixing : Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation : Visually inspect the solution for any undissolved solute particles against a dark background.

-

Incremental Addition : If the solute has completely dissolved, continue adding the solvent in small, measured increments (e.g., 0.25 mL), mixing and observing after each addition until precipitation is observed or a target concentration is reached.

-

Quantification : If the solute does not dissolve initially, continue adding solvent in measured increments until complete dissolution is achieved. The total volume of solvent required to dissolve the initial mass provides a quantitative measure of solubility (e.g., in mg/mL).

This process can be systematically repeated for various anhydrous solvents to build a comprehensive solubility profile.

Visualizations

Logical Workflow for Solubility Determination

The diagram below illustrates a systematic workflow for assessing the solubility of a chemical compound in a given solvent.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 42872-29-7 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Cyanoethyl)benzoyl chloride, a key intermediate in the synthesis of various organic compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document details its chemical identity, physical and chemical properties, and provides a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

This compound is a reactive acyl chloride containing a nitrile group. Its unique structure makes it a valuable building block in organic synthesis.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 42872-29-7 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

A variety of synonyms and alternative names are used in literature and commercial listings. Understanding these is crucial for effective information retrieval.

| Synonyms and Alternative Names |

| Benzoyl chloride, 3-(1-cyanoethyl)- |

| m-(1-Cyanoethyl)benzoyl chloride |

| 2-[3-(Chloroformyl)phenyl]propionitrile |

| alpha-(m-chlorocarbonylphenyl)propionitrile |

| Ketoprofen Impurity 21 |

| Ketoprofen Impurity 42 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Boiling Point | 305.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.215 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 0.0008 mmHg at 25 °C | [1] |

| Flash Point | 138.8 °C | [1] |

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of Ketoprofen.[2] The following diagram illustrates a common synthetic pathway, highlighting the conversion of 3-(1-Cyanoethyl)benzoic acid to its corresponding acyl chloride, which is a crucial activation step for the subsequent Friedel-Crafts acylation.

Caption: Synthesis pathway of Ketoprofen highlighting the role of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol describes the conversion of 3-(1-Cyanoethyl)benzoic acid to this compound using thionyl chloride. This is a standard method for the preparation of acyl chlorides from carboxylic acids.

Materials:

-

3-(1-Cyanoethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide solution)

-